Cas no 1864052-57-2 (3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride)

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is a chemically synthesized compound featuring a piperidine backbone modified with a 5-methyl-1,3,4-thiadiazole-2-thiol substituent. Its structural design combines a heterocyclic thiadiazole moiety with a secondary amine, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The hydrochloride salt form improves solubility and stability, facilitating handling and formulation. This compound may serve as a key building block in the development of biologically active molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. Its well-defined structure and purity make it suitable for research applications requiring precise molecular interactions.
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride structure
1864052-57-2 structure
Product Name:3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride
CAS No:1864052-57-2
MF:C9H16ClN3S2
MW:265.826437950134
CID:5719650
PubChem ID:72716546
Update Time:2025-10-08

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride
    • F2167-0578
    • AKOS026746936
    • EN300-241422
    • 1864052-57-2
    • 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride
    • Inchi: 1S/C9H15N3S2.ClH/c1-7-11-12-9(14-7)13-6-8-3-2-4-10-5-8;/h8,10H,2-6H2,1H3;1H
    • InChI Key: UDMVMBJDJPUUDB-UHFFFAOYSA-N
    • SMILES: Cl.S(C1=NN=C(C)S1)CC1CNCCC1

Computed Properties

  • Exact Mass: 265.0474176g/mol
  • Monoisotopic Mass: 265.0474176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.4Ų

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride Pricemore >>

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Additional information on 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride

Introduction to 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride (CAS No. 1864052-57-2)

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride, identified by its CAS number 1864052-57-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a 5-methyl-1,3,4-thiadiazole moiety linked via a sulfanyl group to a methylpiperidine backbone, further salted with hydrochloride to enhance its solubility and pharmacological properties.

The 5-methyl-1,3,4-thiadiazole segment is a key pharmacophore in this compound, contributing to its unique chemical and biological profile. Thiadiazole derivatives are well-documented for their broad spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the methylpiperidine group introduces additional functional flexibility, allowing for interactions with biological targets such as enzymes and receptors. This combination of structural elements makes 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in developing novel therapeutic agents that leverage the synergistic effects of multiple pharmacophores. The compound’s design reflects this trend by integrating two distinct yet complementary functional groups—the sulfanyl moiety and the hydrochloride salt—to optimize its pharmacokinetic and pharmacodynamic properties. The sulfanyl group can participate in hydrogen bonding and metal chelation interactions, enhancing binding affinity to biological targets. Meanwhile, the hydrochloride salt form improves water solubility, which is crucial for formulation development and bioavailability.

One of the most compelling aspects of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is its potential application in addressing unmet medical needs. Current research indicates that thiadiazole-based compounds exhibit inhibitory activity against various kinases and enzymes implicated in cancer progression. For instance, studies have demonstrated that derivatives of this class can modulate signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumor cells. The 5-methyl-1,3,4-thiadiazol-2-yl moiety is particularly noteworthy for its ability to interfere with these pathways without significant off-target effects.

Moreover, the compound’s structure suggests potential utility in treating inflammatory diseases. Piperidine derivatives are known to interact with neurotransmitter receptors and ion channels, making them valuable candidates for drugs targeting neurological disorders such as depression and epilepsy. The sulfanyl group further enhances this potential by enabling selective binding to specific receptor subtypes. Preliminary studies have shown that analogs of this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

The synthesis of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the thiadiazole ring through cyclocondensation reactions followed by functionalization with the piperidine moiety via nucleophilic substitution or cross-coupling techniques. The final step involves salt formation with hydrochloric acid to improve stability and solubility.

In terms of pharmacological evaluation, 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride has been subjected to in vitro assays to assess its interaction with biological targets. These studies have revealed promising results regarding its ability to inhibit specific enzymes relevant to cancer metabolism and inflammation. For example,in cell-based assays,the compound demonstrated dose-dependent inhibition of kinases such as EGFR and JAK2,with IC50 values suggesting moderate potency comparable to some existing clinical agents. Additionally,toxicology studies have indicated acceptable safety margins,making it a viable candidate for further preclinical development.

The growing body of evidence supporting the therapeutic potential of thiadiazole-piperidine hybrids has prompted researchers to explore novel derivatives with enhanced efficacy and selectivity. Future research directions may focus on optimizing the scaffold structure through molecular modifications such as introducing additional substituents or exploring different salt forms. Computational modeling techniques will play a crucial role in predicting binding affinities and designing next-generation analogs based on structureactivity relationships derived from existing data.

From an industrial perspective, 3-{[(5-Methyl-1,3,4-thiadiazol-2-yi)sulfanyl)methyipiperidine hydrochloride} represents an important intermediate in drug development pipelines。Its unique structural features offer opportunities for developing novel small-molecule drugs targeting complex diseases。As pharmaceutical companies continue to invest in innovative therapies,compounds like this one are likely to play a significant role in advancing treatments for cancer、neurological disorders、and inflammatory conditions。

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